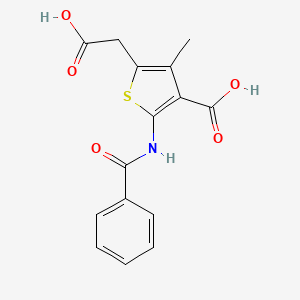

2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-

CAS No.: 105522-85-8

Cat. No.: VC16266338

Molecular Formula: C15H13NO5S

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105522-85-8 |

|---|---|

| Molecular Formula | C15H13NO5S |

| Molecular Weight | 319.3 g/mol |

| IUPAC Name | 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21) |

| Standard InChI Key | HYGZYOLPBRGOMB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O |

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

The compound is identified by the IUPAC name 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid and has the molecular formula C₁₅H₁₃NO₅S (molecular weight: 319.3 g/mol). Its structure features:

-

A thiophene ring substituted with a methyl group at position 3.

-

A benzamido group at position 5.

-

Carboxylic acid and acetic acid moieties at positions 4 and 2, respectively.

Table 1: Key Structural Features

| Feature | Position | Functional Group Role |

|---|---|---|

| Thiophene ring | Core | Aromatic scaffold |

| Methyl group | 3 | Hydrophobic modification |

| Benzamido group | 5 | Hydrogen bonding/recognition |

| Carboxylic acid | 4 | Acidity/solubility modulation |

| Acetic acid | 2 | Chelation/reactivity |

The presence of multiple functional groups suggests versatility in chemical reactivity and biological interactions.

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Acylation | Acetyl chloride, AlCl₃ | Solvent polarity adjustment |

| Methylation | CH₃I, K₂CO₃ | Temperature control (0–25°C) |

| Amidation | Benzoyl chloride, DCC | Catalytic DMAP |

| Carboxylation | KMnO₄, H₂O/NaOH | pH stabilization |

Biological Activity and Mechanisms (Inferred from Analogs)

Table 3: Anticancer Activity of Selected Thiophene Derivatives

| Compound | IC₅₀ (μM) | Target Protein | Selectivity Index |

|---|---|---|---|

| Derivative 11 | 5.28 | TGFβ2/VEGFR2 | 33 |

| Doxorubicin (Ref) | 0.45 | DNA intercalation | 4.7 |

The benzamido and carboxylic acid groups in the target compound may enhance binding affinity to similar oncogenic targets.

Enzyme Inhibition

Thiophene-based amides and thioureas are potent inhibitors of carbonic anhydrases (CAs), which regulate pH in pathological conditions. Key findings include:

-

Sulfonamide-substituted amides inhibit hCA II, hCA IX, and hCA XII with IC₅₀ values as low as 0.17 μM .

-

Molecular docking reveals hydrogen bonding between thiophene carbonyl groups and CA active-site residues .

Physicochemical Properties and Drug-Likeness

Predicted ADME Profile

Using the Lipinski’s Rule of Five:

-

Molecular weight: 319.3 g/mol (≤500).

-

H-bond donors: 3 (≤5).

-

H-bond acceptors: 7 (≤10).

-

LogP (estimated): ~2.1 (≤5).

The compound likely exhibits favorable oral bioavailability.

Table 4: Comparative ADME Properties of Thiophene Derivatives

| Parameter | Target Compound | Derivative 11 | Derivative 9 |

|---|---|---|---|

| Molecular Weight | 319.3 | 458.3 | 342.4 |

| LogP | 2.1 | 3.8 | 2.5 |

| H-bond Donors | 3 | 2 | 2 |

Future Research Directions

-

Synthetic Optimization:

-

Develop scalable routes using continuous flow reactors to improve yield and purity.

-

-

Biological Screening:

-

Evaluate inhibitory activity against CA isoforms and cancer cell lines.

-

-

Structural Modifications:

-

Explore substitutions at the methyl and benzamido groups to enhance selectivity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume